2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-3-ylmethyl)butanamide dihydrochloride
Overview
Description
2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-3-ylmethyl)butanamide dihydrochloride is a useful research compound. Its molecular formula is C12H21Cl2N3O3S and its molecular weight is 358.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- 2-[[(2-pyridinyl) methyl] sulfinyl]-1H-benzimidazoles, a class related to prazoles and used in treating gastroesophageal reflux disease (GERD) and other gastric acid-related diseases, involve intermediates like 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine in their synthesis. The synthesis process involves N-oxidation, one-pot synthesis, oxidation, and chlorination steps, emphasizing green chemistry metrics (Gilbile, Bhavani, & Vyas, 2017).
- The stereospecific substitution of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines, including amino acid esters, demonstrates the synthesis of N-substituted 1-(2-pyridinyl)ethylamines. This process highlights the inversion of configuration and the synthesis of optically pure and meso triamine ligands, relevant in chemistry and pharmaceutical applications (Uenishi et al., 2004).
Applications in Organic Chemistry
- In organic chemistry, the utility of similar compounds is evident in the synthesis of ionic liquids and catalysts. For example, the synthesis of nicotinum methane sulfonate from nicotine and methane sulfonic acid serves as a mild, efficient, and eco-friendly catalyst for the synthesis of 2-amino-3-cyanopyridines under solvent-free conditions (Tamaddon & Azadi, 2018).
- The synthesis of compounds like (tert-butyldimethylsilyl)(2-pyridylmethyl)amine and its subsequent reactions, including metalation with dimethylzinc and zinc-mediated carbon−carbon coupling reactions, illustrate the compound's role in complex organic synthesis processes (Westerhausen et al., 2001).
Molecular and Supramolecular Structures
- The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide are reported, emphasizing the importance of these compounds in understanding molecular conformations and hydrogen bonding. These structures play a significant role in the development of ligands for metal coordination (Jacobs, Chan, & O'Connor, 2013).
properties
IUPAC Name |
2-amino-N-methyl-4-methylsulfonyl-N-(pyridin-3-ylmethyl)butanamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S.2ClH/c1-15(9-10-4-3-6-14-8-10)12(16)11(13)5-7-19(2,17)18;;/h3-4,6,8,11H,5,7,9,13H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQMIBOMAQMHCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C(CCS(=O)(=O)C)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-methanesulfonyl-N-methyl-N-(pyridin-3-ylmethyl)butanamide dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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